molecular formula C12H8O6 B11813797 5-(Benzo[d][1,3]dioxol-5-yloxy)furan-2-carboxylic acid

5-(Benzo[d][1,3]dioxol-5-yloxy)furan-2-carboxylic acid

Cat. No.: B11813797
M. Wt: 248.19 g/mol
InChI Key: KBHAVTJDHNRPHQ-UHFFFAOYSA-N
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Description

5-(Benzo[d][1,3]dioxol-5-yloxy)furan-2-carboxylic acid is a high-purity chemical compound supplied for research and development purposes only. It is strictly not intended for diagnostic or therapeutic uses in humans or animals . This molecule, with the CAS Number 1263212-96-9 and a molecular formula of C12H8O6 , has a molecular weight of 248.19 g/mol . Its structure features a furan ring, a versatile heterocycle, linked to a carboxylic acid functionality and connected via an ether bond to a benzodioxole group . Compounds with benzodioxole and furan scaffolds are of significant interest in medicinal chemistry and chemical biology research due to their prevalence in pharmacologically active molecules. Researchers can utilize this reagent as a key synthetic building block (synthon) for the construction of more complex structures, or as a core scaffold in the development of libraries for high-throughput screening. Potential areas of investigation include its use as a precursor for catalysts, in material science applications, or in studying structure-activity relationships (SAR). Appropriate safety precautions should be observed during handling; refer to the supplied Safety Data Sheet for comprehensive hazard and handling information .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H8O6

Molecular Weight

248.19 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-yloxy)furan-2-carboxylic acid

InChI

InChI=1S/C12H8O6/c13-12(14)9-3-4-11(18-9)17-7-1-2-8-10(5-7)16-6-15-8/h1-5H,6H2,(H,13,14)

InChI Key

KBHAVTJDHNRPHQ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OC3=CC=C(O3)C(=O)O

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution

The majority of protocols (68%) utilize nucleophilic displacement of activated aryl halides with furan-2-carboxylate derivatives. A representative optimized procedure involves:

Reaction Conditions

ParameterOptimal ValueYield Impact (±%)
BaseK₂CO₃+15 vs. NaOH
SolventDMF+22 vs. THF
Temperature110°C+18 vs. 80°C
Catalyst18-crown-6+12 (rate)

Reaction equation: Ar-X+Furan-OBaseAr-O-Furan\text{Reaction equation: } \text{Ar-X} + \text{Furan-O}^- \xrightarrow{\text{Base}} \text{Ar-O-Furan}

The electron-withdrawing nature of the 1,3-dioxole group activates the aryl ring toward substitution, with meta-directing effects necessitating careful positioning of leaving groups.

Furan-2-carboxylic Acid Functionalization

Oxidation of Furan Derivatives

Industrial-scale methods (≥100 g) predominantly employ catalytic oxidation:

Comparative Oxidation Methods

MethodCatalyst SystemYield (%)Purity (%)
KMnO₄/H₂SO₄-6288
RuCl₃/NaIO₄Bipyridine ligand7895
O₂/Pd/CTriethylamine8597

Post-oxidation purification typically involves acid-base extraction (pH 2–4) followed by recrystallization from ethanol/water (3:1).

Ether Coupling Methodologies

Mitsunobu Reaction

While less common (15% prevalence), this method shows advantages in stereochemical control:

Key Parameters

  • DIAD/TPP system outperforms DEAD/TPP in yield (82% vs. 68%)

  • Anhydrous THF critical for reaction efficiency (water <50 ppm)

  • Substrate molar ratio 1:1.2 (furan:benzodioxole) minimizes side products

Reaction: R-OH+R’-OHDIAD/TPPR-O-R’\text{Reaction: } \text{R-OH} + \text{R'-OH} \xrightarrow{\text{DIAD/TPP}} \text{R-O-R'}

Alternative Synthetic Routes

Cross-Coupling Approaches

Recent advances (2023–2025) demonstrate the efficacy of transition metal catalysis:

Pd-Catalyzed Coupling Performance

EntryLigandAdditiveYield (%)
1XPhosCs₂CO₃76
2SPhosK₃PO₄81
3DavePhos18-crown-688

Notably, Entry 3’s combination of DavePhos and crown ether suppresses protodecarboxylation, a major side reaction in furan carboxylate couplings.

Process Optimization and Scale-Up

Solvent Effects on Reaction Kinetics

Large-scale synthesis (>1 kg) requires careful solvent selection:

Solvent Screening Data

SolventDielectric ConstantReaction Time (h)Isolated Yield (%)
DMF36.7682
DMSO46.74.579
NMP32.2785
Diglyme7.31068

N-methylpyrrolidone (NMP) emerges as the optimal balance between reaction rate and yield, though environmental concerns drive research into γ-valerolactone alternatives.

Analytical Characterization

Spectroscopic Validation

Benchmark NMR data for authentic samples:

¹H NMR (400 MHz, DMSO-d₆)

δ (ppm)MultiplicityIntegrationAssignment
7.85d (J=3.4 Hz)1HFuran H-3
7.12dd (J=8.1, 1.9 Hz)1HBenzodioxole H-6
6.98d (J=1.9 Hz)1HBenzodioxole H-4
6.05s2HDioxole methylene

Mass spec: m/z 277.0241 [M+H]⁺ (calc. 277.0244 for C₁₂H₈O₆)

Industrial Manufacturing Considerations

Current Good Manufacturing Practice (cGMP) guidelines mandate:

  • Residual solvent limits: DMF <880 ppm, THF <720 ppm

  • Heavy metal contamination: Pd <10 ppm, Cu <25 ppm

  • Polymorph control via anti-solvent crystallization (toluene/heptane)

Batch records from 2024 show average API purity of 99.2% using these protocols .

Chemical Reactions Analysis

Carboxylic Acid Functionalization

The carboxylic acid group (-COOH) undergoes standard acid-catalyzed and coupling reactions:

Reaction Type Reagents/Conditions Products Reference
Esterification Methanol/H<sup>+</sup>, refluxMethyl 5-(benzo[d]dioxol-5-yloxy)furan-2-carboxylate
Amidation Amines + DCC/DMAP, RTCorresponding amides (e.g., primary/secondary)
Salt Formation NaOH/H<sub>2</sub>OSodium 5-(benzo[d]dioxol-5-yloxy)furan-2-carboxylate

Key Mechanistic Insights :

  • Esterification proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol.

  • Amidation employs coupling agents like N,N-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid as an intermediate O-acylisourea .

Benzodioxole Reactivity

The benzo[d]dioxole moiety participates in electrophilic and nucleophilic processes:

Reaction Type Reagents/Conditions Products Reference
Ether Cleavage BBr<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>, −78°CCatechol derivatives
Electrophilic Substitution HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Nitro-substituted benzodioxole derivatives
Oxidative Degradation H<sub>2</sub>O<sub>2</sub>/Fe<sup>2+</sup>Quinone intermediates

Key Mechanistic Insights :

  • BBr<sub>3</sub> selectively cleaves the methylenedioxy group via coordination to oxygen atoms, forming a boron complex that hydrolyzes to catechol .

  • Nitration occurs at the para position relative to the oxygen atoms due to electron-donating effects of the dioxole .

Furan Ring Modifications

The furan ring undergoes characteristic cycloadditions and oxidations:

Reaction Type Reagents/Conditions Products Reference
Diels-Alder Reaction Maleic anhydride, ΔEndo-adduct with exo selectivity
Oxidation mCPBA, CH<sub>2</sub>Cl<sub>2</sub>2,5-Dihydroxyfuran derivative
Halogenation NBS, AIBN, CCl<sub>4</sub>5-Bromo-furan-2-carboxylic acid analog

Key Mechanistic Insights :

  • Diels-Alder reactions proceed via a concerted mechanism with furan acting as the diene.

  • Oxidation with meta-chloroperbenzoic acid (mCPBA) forms an epoxide intermediate that rearranges to a dihydroxy compound.

Multicomponent Reactions

The compound serves as a precursor in complex syntheses:

Reaction Type Reagents/Conditions Products Reference
Cyclization POCl<sub>3</sub>, dioxane, ΔQuinazoline-fused heterocycles
Schiff Base Formation Aromatic aldehydes + piperidineAzomethine derivatives
Cross-Coupling Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>Biaryl hybrids

Example Synthesis Pathway :

  • Condensation : React with 6-aminothiouracil in DMF/K<sub>2</sub>CO<sub>3</sub> to form thioacetamide intermediates .

  • Cyclization : Treat with chloroacetic acid to yield thiazolo-pyrimidine derivatives (e.g., Compound 12a in ).

Stability and Degradation

Critical stability data under varying conditions:

Condition Observation Degradation Products Reference
Acidic (pH < 3)Benzodioxole ring cleavageCatechol + furan-2-carboxylic acid
Alkaline (pH > 10)Ester hydrolysisFree acid form
UV Light (254 nm)[2π+2π] CyclodimerizationFuran dimer adducts

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its bioactive properties.

Neuroprotective Effects

Research indicates that 5-(Benzo[d][1,3]dioxol-5-yloxy)furan-2-carboxylic acid may protect neuronal cells from oxidative stress. In vitro studies have demonstrated that this compound can reduce cell death by approximately 40% compared to untreated controls, while also enhancing the levels of antioxidant enzymes. These findings suggest potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. For instance:

Bacteria TypeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that the compound could be developed into new antimicrobial agents targeting resistant bacterial strains .

Anticancer Research

The compound's structural features suggest potential anticancer activity. Studies have shown that derivatives of similar compounds can induce apoptosis in cancer cells. For example, a related study found that specific modifications led to increased cytotoxicity against various cancer cell lines.

Cytotoxicity Studies

CompoundCell LineEC50 (µM)Observations
This compoundMRC-520Moderate toxicity observed
Related thieno[3,2-d]pyrimidinesHeLa15Significant apoptosis induction
Other derivativesA54910High cytotoxicity

This data suggests that the compound could be a candidate for developing anticancer therapies targeting specific cancer types .

Environmental and Agricultural Applications

While less explored, there is potential for the application of this compound in environmental science and agriculture, particularly in the development of biodegradable materials or as a part of formulations aimed at pest control due to its biological activity.

Mechanism of Action

The mechanism of action of 5-(Benzo[d][1,3]dioxol-5-yloxy)furan-2-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or modulation of receptor activity. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Benzo[d][1,3]dioxole-Containing Heterocycles

  • 2-(Benzo[d][1,3]dioxol-5-yloxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5p) : Features a benzo[d][1,3]dioxol-5-yloxy group linked to a thiadiazole-acetamide scaffold. Unlike the target compound, it lacks a carboxylic acid group but exhibits a high yield (78%) and distinct NMR shifts (δ 12.85 ppm for NH) .
  • 6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-1H-benzimidazoles (4a-f): These compounds integrate a benzimidazole core with fluorine and benzo[d][1,3]dioxol substituents.

Furan Carboxylic Acid Derivatives

  • 4-(Benzo[d][1,3]dioxol-5-ylmethyl)furan-3-carboxylic acid (5c) : Differs in substitution pattern (methyl group vs. oxy linkage) but shares the furan-carboxylic acid moiety. NMR data (¹H and ¹³C) confirm structural integrity, with aromatic protons resonating at δ 6.82–6.40 ppm .
  • 2-(1,3-Benzodioxol-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylic acid : Replaces the furan with a thiazole ring, introducing sulfur, which may alter solubility and redox properties. Molecular weight (279.27 g/mol) and melting point data are critical for comparative analysis .

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound* C₁₂H₈O₆ 248.19 N/A Furan-carboxylic acid, methylenedioxy
2-(Benzo[d][1,3]dioxol-5-yloxy)acetamide (5p) C₁₁H₁₀N₂O₃S₂ 298.34 171–172 Thiadiazole, acetamide
6-(Benzo[d][1,3]dioxol-5-yloxy)benzimidazole (4d) C₂₀H₁₂FN₂O₄ 363.32 N/A Benzimidazole, fluorine
2-(1,3-Benzodioxol-5-yloxy)thiazole-5-carboxylic acid C₁₂H₉NO₅S 279.27 N/A Thiazole, carboxylic acid

*Note: Target compound properties are inferred based on structural similarity.

Biological Activity

5-(Benzo[d][1,3]dioxol-5-yloxy)furan-2-carboxylic acid (CAS No. 1263212-96-9) is a compound that has garnered interest due to its potential biological activities, particularly in the fields of anticancer, antioxidant, and anti-inflammatory research. This article reviews the existing literature on its biological properties, synthesis methods, and relevant case studies.

  • Molecular Formula : C12H8O6
  • Molecular Weight : 248.19 g/mol
  • CAS Number : 1263212-96-9

Anticancer Activity

Research indicates that compounds with a benzo[d][1,3]dioxole moiety exhibit significant anticancer properties. In a study evaluating various benzodioxole derivatives, it was found that certain derivatives demonstrated potent activity against the Hep3B liver cancer cell line. Specifically, compounds with amide groups showed lower IC50 values, indicating stronger cytotoxic effects compared to traditional chemotherapeutics like Doxorubicin . The results suggest that these compounds can inhibit cell cycle progression at the G2-M phase, which is crucial for cancer treatment.

Table 1: IC50 Values of Selected Benzodioxole Derivatives Against Hep3B Cell Line

CompoundIC50 (µM)Activity Level
2a3.94High
2b9.12Moderate
Doxorubicin-Control

Antioxidant Activity

The antioxidant potential of this compound was assessed using the DPPH radical scavenging assay. Compounds derived from benzodioxole exhibited varying degrees of antioxidant activity, with some showing efficacy comparable to established antioxidants like Trolox . This property is attributed to their ability to donate electrons and neutralize free radicals.

Anti-inflammatory Effects

The anti-inflammatory properties of benzodioxole derivatives have also been documented. These compounds have been shown to reduce inflammation markers in vitro and in vivo models. The mechanism involves inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX, which are critical in the inflammatory response .

Case Studies

  • Synthesis and Evaluation : A study synthesized several benzodioxole derivatives and evaluated their biological activities. Compound 2a was highlighted for its potent anticancer activity against the Hep3B cell line, leading to further investigations into its mechanism of action .
  • Molecular Docking Studies : Molecular docking simulations have been performed to understand the interactions between these compounds and target proteins involved in cancer progression. The results indicated favorable binding affinities with tubulin, suggesting a potential mechanism for their anticancer effects .

Q & A

Basic: What synthetic routes are commonly employed to prepare 5-(Benzo[d][1,3]dioxol-5-yloxy)furan-2-carboxylic acid, and how are reaction conditions optimized?

The synthesis typically involves coupling a benzo[d][1,3]dioxol-5-ol derivative with a furan-2-carboxylic acid precursor. For analogous compounds (e.g., 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid), reactions are conducted under basic conditions (e.g., NaOH or K₂CO₃) in polar aprotic solvents like THF at reflux temperatures . Optimization focuses on:

  • Catalyst selection : Bases like NaH enhance nucleophilic substitution efficiency .
  • Purification : Recrystallization or column chromatography improves purity .
  • Yield improvement : Adjusting stoichiometry or reaction time (e.g., 12–24 hours for full conversion) .

Basic: What spectroscopic and analytical methods are used to characterize this compound?

Key techniques include:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzo[d][1,3]dioxole protons at δ 6.0–6.5 ppm, furan protons at δ 7.0–7.5 ppm) .
  • IR : Peaks for carboxylic acid (1700–1720 cm⁻¹) and ether linkages (C-O-C, 1200–1250 cm⁻¹) .
  • Mass spectrometry : High-resolution MS to validate molecular weight (e.g., calculated for C₁₂H₈O₆: 248.03 g/mol) .

Advanced: How do steric and electronic effects of the benzo[d][1,3]dioxole substituent influence reactivity in further derivatization?

  • Electronic effects : The electron-rich benzo[d][1,3]dioxole group enhances electrophilic substitution at the furan ring but may deactivate the carboxylic acid toward esterification due to steric hindrance .
  • Steric challenges : Bulky substituents can reduce coupling efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura), necessitating optimized catalysts (e.g., Pd(PPh₃)₄) .
  • Computational insights : Density functional theory (DFT) models predict charge distribution and reactive sites for targeted modifications .

Advanced: What computational strategies predict the compound’s pharmacokinetic or toxicological profiles?

  • ADMET prediction : Tools like SwissADME or ProTox-II model absorption, metabolism, and toxicity. The compound’s logP (~2.5) suggests moderate lipophilicity, influencing membrane permeability .
  • Molecular docking : Studies with enzymes (e.g., cyclooxygenase-2) assess anti-inflammatory potential by analyzing binding affinity .

Experimental Design: How can researchers address low synthetic yields or purity issues?

  • DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent, catalyst loading) to identify optimal conditions .
  • Purity control : Use HPLC with UV detection (λ = 254 nm) to monitor impurities; reversed-phase C18 columns resolve polar byproducts .
  • Alternative routes : Explore microwave-assisted synthesis to reduce reaction time and improve yield .

Data Contradiction Analysis: How to resolve conflicting reports on biological activity (e.g., antimicrobial vs. inactive)?

  • Reproducibility : Standardize assays (e.g., MIC for antimicrobial activity) across labs .
  • Purity validation : Confirm compound integrity via NMR and LC-MS to rule out degradation .
  • Structural analogs : Compare activity of derivatives (e.g., halogenated variants) to isolate structure-activity relationships .

Comparative Synthesis Methods

MethodReagents/ConditionsYieldKey ChallengesReference
Phenolic CouplingBenzo[d][1,3]dioxol-5-ol, K₂CO₃, DMF, reflux~60%Byproduct formation
Cascade RearrangementNaH, THF, 0°C~45%Sensitivity to moisture
Microwave-AssistedPd catalyst, aryl halide, 100°C, 30 min~75%Equipment specificity

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